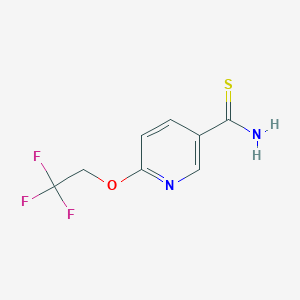

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

Übersicht

Beschreibung

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide is a chemical compound with the molecular formula C8H7F3N2OS It is a derivative of pyridine, characterized by the presence of a trifluoroethoxy group and a carbothioamide group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide typically involves the reaction of 6-chloropyridine-3-carbothioamide with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

One of the primary applications of 6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide is in the development of herbicides. Research indicates that this compound exhibits potent herbicidal properties against various weed species. The trifluoroethoxy group enhances its efficacy by improving its lipophilicity and biological activity.

Case Study : A study demonstrated that formulations containing this compound significantly reduced weed biomass in agricultural settings compared to untreated controls. The compound's mechanism involves inhibition of specific metabolic pathways in target plants, leading to effective weed management .

Medicinal Chemistry

In medicinal chemistry, derivatives of pyridine compounds are often explored for their pharmacological properties. The presence of the carbothioamide functional group in this compound suggests potential applications in drug development.

Case Study : Preliminary studies have indicated that similar pyridine derivatives exhibit anti-inflammatory and antimicrobial activities. Future research could explore the specific biological activities of this compound, potentially leading to the development of new therapeutic agents .

Wirkmechanismus

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of specific enzymes or interference with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylboronic acid

- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde

Comparison: 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide is unique due to the presence of both the trifluoroethoxy and carbothioamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoroethoxy group enhances its lipophilicity, while the carbothioamide group provides additional sites for chemical modification, making it a versatile compound for various applications.

Biologische Aktivität

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoroethoxy group, which is known for enhancing the pharmacological properties of various drugs. The biological activity of this compound can be explored through its mechanisms of action, structure-activity relationships (SAR), and its effects on different biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- CAS Number: 175277-59-5

- Molecular Formula: C8H8F3N3OS

Mechanisms of Biological Activity

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets in biological systems. The trifluoroethoxy group enhances lipophilicity and bioavailability, which can lead to improved binding to enzymes or receptors.

- Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby modulating their activity.

- Receptor Interaction: It may also function as a ligand for various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies, focusing on its antiproliferative and antimicrobial properties.

Antiproliferative Activity

A series of studies have investigated the antiproliferative effects of this compound against different cancer cell lines. The results indicate varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | |

| A549 (Lung Cancer) | 12.8 | |

| HeLa (Cervical Cancer) | 18.0 |

These findings suggest that the compound exhibits significant cytotoxicity against multiple cancer types, highlighting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial activity. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.0 | |

| Escherichia coli | 4.0 | |

| Pseudomonas aeruginosa | 8.0 |

These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The introduction of the trifluoroethoxy group is crucial for enhancing the biological activity of pyridine derivatives. SAR studies have shown that fluorinated compounds tend to exhibit improved bioactivity due to increased electron-withdrawing effects and enhanced lipophilicity:

- Fluorine Substitution: The presence of fluorine atoms often leads to increased binding affinity for biological targets.

- Thioamide Functionality: The thioamide group may contribute to the overall reactivity and interaction with biomolecules.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Anticancer Activity: A study conducted on MCF-7 and A549 cell lines demonstrated that treatment with this compound led to apoptosis induction through the activation of caspase pathways.

- Antimicrobial Efficacy Evaluation: In vitro tests showed that this compound effectively inhibited biofilm formation in Staphylococcus aureus cultures, suggesting potential applications in treating biofilm-associated infections.

Eigenschaften

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2OS/c9-8(10,11)4-14-6-2-1-5(3-13-6)7(12)15/h1-3H,4H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHZAGDMGSMJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=S)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380386 | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-59-5 | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.